Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H10F4N2O2 and its molecular weight is 302.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecules and Herbicide Potential
One notable application of derivatives of this compound is in the synthesis of novel fluorescent molecules and potential herbicides. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was efficiently executed via condensation, chloridization, and condensation with aqueous hydrazine. This process led to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. The former was discovered as a new fluorescent molecule with enhanced fluorescence intensity compared to its methyl analogue, while the latter was identified as a new class of potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showing more activity than their methyl analogues (Wu et al., 2006).
Anticancer Activity
Derivatives of this compound have also been synthesized and evaluated for their potential anticancer activity. For example, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide from ethyl 5-amino-1H-pyrazole-4-carboxylate demonstrated effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).
Crystal Structure Analysis
The crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, revealing its utility in structure-based drug design and synthetic chemistry. This compound was synthesized using an eco-friendly catalyst, showcasing the potential for green chemistry in synthesizing complex molecules (Kumar et al., 2018).
Future Directions
The future directions for this compound and similar compounds could involve their potential development as neuroprotective and anti-neuroinflammatory agents . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Mechanism of Action
Target of Action
The primary target of Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is the enzyme sterol 14-demethylase (NfCYP51) . This enzyme is essential in the life cycle of Naegleria fowleri, a microorganism responsible for causing brain infections .
Mode of Action
The compound interacts with its target, NfCYP51, by inhibiting its function
Biochemical Pathways
The inhibition of NfCYP51 affects the biosynthesis of sterols, crucial components of cellular membranes . By inhibiting this enzyme, the compound disrupts the normal functioning of Naegleria fowleri, leading to its eventual death .
Pharmacokinetics
It is noted that similar compounds were readily taken up into the brain . The brain-to-plasma distribution coefficient of a similar compound was 1.02 ± 0.12, suggesting good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of Naegleria fowleri growth, due to the disruption of sterol biosynthesis . This makes it a potential candidate for the treatment of brain infections caused by this microorganism .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by the reaction environment .
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDWKMYSOQGLIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371901 |
Source
|
Record name | Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-38-9 |
Source
|
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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